molecular formula C10H7BrF3NO3S B14039823 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039823
M. Wt: 358.13 g/mol
InChI Key: LFIQWPBVKHICMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3NO3S and a molecular weight of 358.13 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and nitro group play crucial roles in its reactivity, allowing it to participate in substitution and reduction reactions. The trifluoromethylthio group enhances its stability and reactivity under specific conditions .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:

Properties

Molecular Formula

C10H7BrF3NO3S

Molecular Weight

358.13 g/mol

IUPAC Name

1-bromo-3-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3NO3S/c11-5-8(16)4-6-3-7(15(17)18)1-2-9(6)19-10(12,13)14/h1-3H,4-5H2

InChI Key

LFIQWPBVKHICMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)CBr)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.